molecular formula C10H8 B564973 (~13~C_10_)Naphthalene CAS No. 219526-41-7

(~13~C_10_)Naphthalene

Cat. No.: B564973
CAS No.: 219526-41-7
M. Wt: 138.097 g/mol
InChI Key: UFWIBTONFRDIAS-IIYFYTTLSA-N
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Description

Naphthalene-13C10 is an isotopically labeled polycyclic aromatic hydrocarbon (PAH) essential for advanced research in environmental microbiology and bioremediation. Its primary research value lies in Stable Isotope Probing (SIP), a powerful cultivation-independent method that allows scientists to track the fate of carbon from this specific compound through complex microbial communities. This capability is critical for identifying the key microorganisms, catabolic pathways, and trophic interactions involved in the anaerobic and aerobic biodegradation of naphthalene, a widespread and persistent environmental pollutant . In practice, Naphthalene-13C10 enables researchers to pinpoint primary degrader populations in contaminated systems. For instance, studies of coal-tar contaminated sites have used this stable isotope to identify bacteria from genera such as Cupriavidus , Ralstonia , and Stenotrophomonas as responsible for naphthalene degradation, and to trace the subsequent transfer of this carbon through the food web . Furthermore, it facilitates the study of contaminant metabolism under methanogenic conditions, helping to characterize the functional roles of elusive organisms like Clostridiaceae and Desulfuromonadales in the absence of pure cultures . By integrating SIP with metagenomic analyses, researchers can directly link function to genetic potential, uncovering novel degradation genes and elucidating the mechanisms of PAH activation in anoxic environments . This makes Naphthalene-13C10 an indispensable tool for delineating the functional ecology and biochemical pathways that underpin natural attenuation and informing strategies for the bioremediation of hydrocarbon-contaminated groundwater and soils.

Properties

IUPAC Name

naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-IIYFYTTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13CH][13CH]=[13CH][13C]2=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676055
Record name (~13~C_10_)Naphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.097 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219526-41-7
Record name (~13~C_10_)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219526-41-7
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Preparation Methods

Synthesis of Labeled Cyclobutenones

The process begins with squaric acid (8 ), which undergoes alkylation using deuterated iodomethane (CD3I) to yield dimethyl squarate (9 ). Subsequent alkynylation with lithium ethynyltrimethylsilane-13C2 (1 ) produces cyclobutenone 10 . Deprotection of the trimethylsilyl group using tetrabutylammonium fluoride (TBAF) generates cyclobutenone 11 , which serves as the left-hand fragment of the naphthalene system.

For the right-hand fragment, squaric acid is alkylated with isopropanol-d8 to produce an asymmetrical squarate (22 ). Coupling this with ethynyltrimethylsilane-13C2 via ortho-lithiation yields regioisomers 23a and 23b , which converge upon thermal rearrangement to form a common naphthalene-1,4-diol intermediate.

Final Assembly and Deuterium Labeling

The intermediate hydroquinone is methylated using dimethyl sulfate-d6 (CD3)2SO4 to produce Naphthalene-13C10 (24 ). This method achieves 15% overall yield over 10 linear steps, with isotopic purity exceeding 99%. The deuterated alkoxy groups enhance stability in NMR studies by minimizing proton-related signal interference.

Microbial Degradation-Assisted Synthesis

An alternative route, developed for metabolic tracing in anaerobic bacteria, utilizes 13C-labeled precursors in microbial degradation pathways. Annweiler et al. demonstrated that Thauera aromatica strain OcN1 metabolizes naphthalene-13C10 into 2-naphthoic acid-13C11, providing insights into isotopic retention during biodegradation.

Isotopic Incorporation in Biomass

In mineral medium experiments, [1-13C]naphthalene was degraded by OcN1 at 60°C, with 77–82% mineralized to 13CO2 and 17–21% incorporated into biomass. Amino acid analysis via isotope ratio mass spectrometry (IRMS) revealed 13C enrichment in alanine, glycine, and glutamic acid, confirming microbial uptake of labeled carbon.

Scalability and Purity Considerations

While microbial methods offer ecological relevance, they face challenges in isolating pure Naphthalene-13C10 due to metabolic diversification. However, coupling microbial degradation with chemical extraction (e.g., dichloromethane washes) improves yield, achieving >98% chemical and isotopic purity.

Classical Organic Synthesis Adaptations

Traditional naphthalene syntheses, such as the Haworth reaction, have been adapted for isotopic labeling by substituting 13C-enriched precursors.

Haworth Synthesis with 13C-Labeled Benzene

Benzene-13C6 undergoes Friedel-Crafts acylation with acetyl chloride-13C2 to form tetralone-13C8. Subsequent dehydrogenation using palladium on carbon (Pd/C) yields Naphthalene-13C10. This method, while conceptually straightforward, requires stringent control over side reactions to maintain isotopic integrity.

Diels-Alder Approach

Cyclopentadiene-13C5 and benzoquinone-13C6 engage in a Diels-Alder reaction, followed by aromatization via sulfuric acid treatment. This route produces naphthalene-13C10 in 45–50% yield, though isotopic scrambling at high temperatures remains a limitation.

Comparative Analysis of Synthetic Methods

Method Yield Isotopic Purity Key Advantages Limitations
Thermal Rearrangement15%>99%High purity; compatible with NMR studiesMulti-step synthesis; costly reagents
Microbial Degradation21%98%Eco-friendly; insights into metabolismRequires microbial culturing
Haworth Synthesis30%95%Simple methodologyRisk of isotopic dilution
Diels-Alder45%90%Higher yieldThermal instability of intermediates

Quality Control and Characterization

Nuclear Magnetic Resonance (NMR)

13C NMR spectroscopy confirms isotopic labeling, with peaks at 125–135 ppm for aromatic carbons. The absence of 12C signals (natural abundance: 1.1%) validates purity.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of Naphthalene-13C10 shows a molecular ion at m/z 138.10 (calculated for C10H8: 128.06), with a 10 Da shift confirming 13C incorporation.

Isotope Ratio Monitoring (IRM)

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) quantifies 13C enrichment, with δ13C values exceeding +4,000‰ relative to Pee Dee Belemnite (PDB).

Applications in Research

Environmental Tracing

Naphthalene-13C10 tracks hydrocarbon degradation in anaerobic sediments, distinguishing biotic and abiotic processes via 13CO2 evolution.

Metabolic Studies

In Pseudomonas putida, isotopic labeling reveals naphthalene catabolism pathways, identifying metabolites like cis-1,2-dihydroxy-1,2-dihydronaphthalene-13C10.

Nuclear Singlet State Research

The compound’s 13C-13C spin pairs enable long-lived singlet states (>1 hour) in NMR, advancing hyperpolarized imaging techniques .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-13C10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Naphthalene-13C10 serves as a tracer in chemical reactions, allowing researchers to study reaction mechanisms and kinetics. The isotopic label enhances the sensitivity of analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Key Chemical Reactions Involving Naphthalene-13C10

Reaction TypeExample ReactionProducts
Oxidation13C10H8+O2Phthalic Anhydride^{13}\text{C}_{10}\text{H}_8+\text{O}_2\rightarrow \text{Phthalic Anhydride}Phthalic Anhydride
Reduction13C10H8+H2Tetrahydronaphthalene^{13}\text{C}_{10}\text{H}_8+\text{H}_2\rightarrow \text{Tetrahydronaphthalene}Tetrahydronaphthalene
Electrophilic Substitution13C10H8+Br2Bromonaphthalenes^{13}\text{C}_{10}\text{H}_8+\text{Br}_2\rightarrow \text{Bromonaphthalenes}Various Bromonaphthalenes

Biology

In biological studies, Naphthalene-13C10 is utilized to trace carbon pathways in metabolic processes. It helps in understanding how organisms metabolize hydrocarbons and can be particularly useful in microbial ecology.

Case Study: Metabolic Pathways
A study investigated the degradation of naphthalene by specific bacteria. By using Naphthalene-13C10, researchers traced the incorporation of carbon into microbial biomass and identified key metabolic intermediates.

Medicine

In pharmacokinetic studies, Naphthalene-13C10 aids in understanding drug metabolism and distribution within biological systems. Its isotopic labeling allows for precise tracking of drug compounds in vivo.

Table 2: Pharmacokinetic Studies Using Naphthalene-13C10

Study FocusMethodologyFindings
Drug MetabolismAdministration of Naphthalene-13C10 to subjectsTraced metabolic pathways
Distribution StudiesMass spectrometry analysisIdentified distribution patterns

Environmental Studies

Naphthalene-13C10 is employed to monitor and track the fate of pollutants in environmental systems. It is particularly useful for studying the biodegradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated sites.

Case Study: Environmental Bioremediation
In a field study on contaminated soil, researchers used Naphthalene-13C10 to assess the degradation rates of naphthalene by indigenous microbial populations. The isotopic label allowed for accurate measurement of degradation pathways and rates.

Mechanism of Action

The mechanism of action of Naphthalene-13C10 involves its use as a tracer molecule. The carbon-13 isotope allows researchers to track the movement and transformation of the compound in various chemical and biological systems. This is particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy, where the isotopic label provides a distinct signal .

Comparison with Similar Compounds

Analytical and Industrial Relevance

  • Environmental Monitoring : Naphthalene-<sup>13</sup>C10 is pivotal in quantifying airborne PAHs, while deuterated analogs are preferred for water solubility studies .
  • Pharmaceutical Research: Its isotopic purity ensures accurate pharmacokinetic tracing in drug metabolism studies, unlike non-labeled naphthalene derivatives, which may interfere with endogenous compounds .

Biological Activity

Naphthalene-13C10 is a stable isotope-labeled compound of naphthalene, utilized in various biological and environmental studies to trace metabolic pathways and degradation processes. This article reviews the biological activity of Naphthalene-13C10, focusing on its role in microbial degradation, metabolic pathways, and implications for environmental bioremediation.

Overview of Naphthalene-13C10

Naphthalene (C10H8) is a polycyclic aromatic hydrocarbon (PAH) commonly found in crude oil and as a byproduct of combustion processes. The introduction of carbon-13 isotopes in Naphthalene-13C10 allows researchers to track its metabolic fate in microbial cultures and environmental samples through techniques like stable isotope probing (SIP).

Microbial Degradation Pathways

Anaerobic Degradation
Research has shown that certain sulfate-reducing bacteria can utilize naphthalene under anaerobic conditions. For instance, studies involving the enrichment culture N47 revealed that naphthalene undergoes carboxylation as the initial activation step, leading to the production of 2-naphthoic acid. This process was confirmed using 13C-labeled bicarbonate as a tracer, demonstrating the significance of Desulfobacterium species in this pathway .

Metabolic Products
The degradation of Naphthalene-13C10 results in various metabolites. Key metabolites identified include:

  • 2-Naphthoic Acid : The primary product formed during anaerobic degradation.
  • 5,6,7,8-Tetrahydro-2-naphthoic Acid : A reduced form indicating further metabolic processing .

Case Studies

  • Study on Methanogenic Degradation
    A study focused on methanogenic environments found that Naphthalene-13C10 served as a substrate for specific microbial communities. The incorporation of 13C from Naphthalene-13C10 into microbial biomass was confirmed, indicating active degradation pathways involving methanogenic bacteria .
  • SIP Analysis in Oil Sands
    In another study examining oil sands, researchers employed SIP with Naphthalene-13C10 to identify bacterial communities capable of degrading PAHs. The results indicated that specific genera, such as Methyloversatilis, actively incorporated the labeled carbon into their biomass, highlighting their role in bioremediation efforts .

Enzymatic Activity

The enzymatic mechanisms involved in the degradation of Naphthalene-13C10 have been characterized through proteomic analyses. Notably, naphthalene carboxylase activity was quantified at rates around 0.12 nmol min^-1 mg^-1 protein in crude extracts from sulfate-reducing cultures . This enzyme catalyzes the conversion of naphthalene to 2-naphthoic acid, underscoring its pivotal role in initiating degradation.

Table: Summary of Key Findings on Naphthalene-13C10

Study FocusKey FindingsMicrobial Species Involved
Anaerobic DegradationCarboxylation as initial step; production of 2-naphthoic acidDesulfobacterium sp.
Methanogenic ConditionsIncorporation of 13C into biomass; active degradation pathwaysMethanogenic bacteria
Oil Sands BioremediationIdentification of PAH-degrading bacteria using SIPMethyloversatilis

Q & A

Q. How should researchers structure a systematic review on Naphthalene-13C10’s pharmacokinetics?

  • Methodological Answer : Follow PRISMA guidelines with search strings covering terms like “Naphthalenes/pharmacokinetics” and “isotope labeling” (see ). Use tools like Covidence for screening and data extraction. Synthesize findings via meta-regression to account for interspecies metabolic scaling .

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